molecular formula C6H7Cl3N2 B6186796 1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride CAS No. 1844870-60-5

1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride

Cat. No.: B6186796
CAS No.: 1844870-60-5
M. Wt: 213.5
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Description

1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloropyridin-4-yl)methanamine hydrochloride
  • 1-(3,5-dichloropyridin-4-yl)methanamine hydrochloride
  • 1-(2,4-dichloropyridin-4-yl)methanamine hydrochloride

Uniqueness

1-(2,5-dichloropyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties and advantages in certain applications compared to its analogs .

Properties

CAS No.

1844870-60-5

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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